molecular formula C18H24N4O4S B12046719 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one

6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one

Cat. No.: B12046719
M. Wt: 392.5 g/mol
InChI Key: UCZWKYKQYGYKSF-VXLYETTFSA-N
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Description

6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one typically involves multiple steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The tert-butyl, methylsulfanyl, and trimethoxyphenyl groups are introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often requiring specific catalysts and solvents.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: For small-scale production, batch reactors are used.

    Continuous Flow Processing: For large-scale production, continuous flow reactors ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group.

    Reduction: Reduction reactions may target the triazine ring or the imine linkage.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring and triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or reduced triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Agriculture: Potential use as a herbicide or pesticide.

    Polymer Science: Applications in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one depends on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, disrupting normal cellular processes.

    Catalysis: It may act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one: Lacks the trimethoxyphenyl group.

    4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one: Lacks the tert-butyl and methylsulfanyl groups.

Uniqueness

The unique combination of substituents in 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

6-tert-butyl-3-methylsulfanyl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2,4-triazin-5-one

InChI

InChI=1S/C18H24N4O4S/c1-18(2,3)15-16(23)22(17(27-7)21-20-15)19-10-11-8-12(24-4)14(26-6)13(9-11)25-5/h8-10H,1-7H3/b19-10+

InChI Key

UCZWKYKQYGYKSF-VXLYETTFSA-N

Isomeric SMILES

CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC(=C(C(=C2)OC)OC)OC)SC

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC(=C(C(=C2)OC)OC)OC)SC

Origin of Product

United States

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